
2H-oxete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetene is a member of oxetenes.
Aplicaciones Científicas De Investigación
Photochemical Electrocyclic Reaction
2H-oxete is involved in the photochemical electrocyclic reaction of s-cis-acrylaldehyde, forming through a nonadiabatic interaction between potential energy surfaces. This process is characterized by the nonadiabatic coupling terms, calculated by the reduced classical-trajectory method, which indicate the efficiency of the step-by-step path in the formation of 2H-oxete from the π–π* state of acrylaldehyde (Morihashi, Kubota, & Kikuchi, 1985).
Electrocyclic Ring Opening
The electrocyclic ring opening (ERO) of 2H-Oxete has been studied computationally, revealing differences in pericyclic behavior compared to cyclobutene. This study enhances understanding of the chemical behavior of 2H-Oxete and its distinct characteristics in reactions (Jayaprakash, Jeevanandam, & Subramani, 2014).
[2 + 2] Mechanism in Lewis Acid-Promoted Formation
The [2 + 2] mechanism in the Lewis acid-promoted formation of α,β-unsaturated esters from ethoxyacetylene and aldehydes, involving 2H-oxetes, provides insights into the specific reaction pathways and the role of 2H-oxete in such chemical processes (Oblin, Pons, Parrain, & Rajzmann, 1998).
Reaction Path Shape Analysis
Shape analysis of reaction paths for ring opening reactions, including 2H-oxete, helps in understanding the correlation between energy barriers and molecular shape changes. This research contributes to the broader understanding of the chemical behavior and reactivity of 2H-oxete in various reactions (Luo, Arteca, & Mezey, 1991).
Propiedades
Número CAS |
287-25-2 |
|---|---|
Nombre del producto |
2H-oxete |
Fórmula molecular |
C3H4O |
Peso molecular |
56.06 g/mol |
Nombre IUPAC |
2H-oxete |
InChI |
InChI=1S/C3H4O/c1-2-4-3-1/h1-2H,3H2 |
Clave InChI |
CRYATLIDHPPXDV-UHFFFAOYSA-N |
SMILES |
C1C=CO1 |
SMILES canónico |
C1C=CO1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1244188.png)
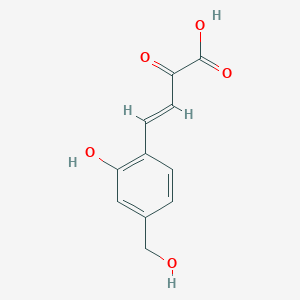
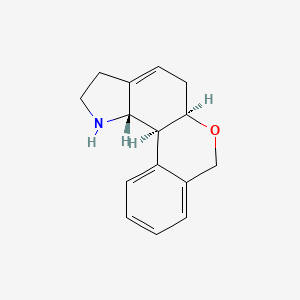

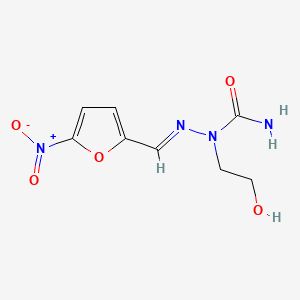

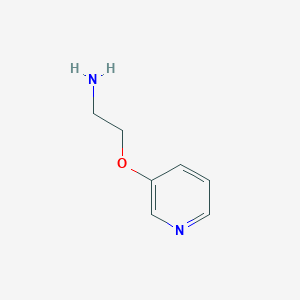
![pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate](/img/structure/B1244196.png)


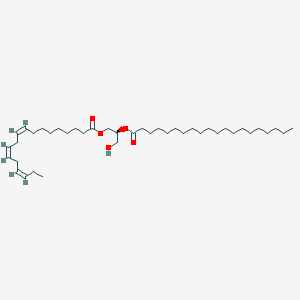
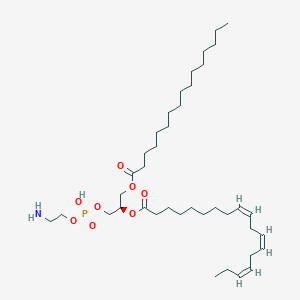
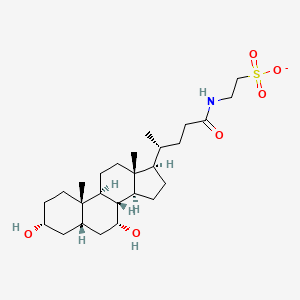
![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)